Vicinal 2,3-Difluoro Motif Enables Selective Serine/Threonine Kinase Inhibition in Patent-Disclosed Compounds
A derivative incorporating the 2,3-difluoro-5-nitrophenyl fragment (Compound I-18, US10710978) demonstrates potent inhibition of serine/threonine-protein kinase 4 (STK4/MST1) with an IC50 of 120 nM, while showing >8-fold selectivity over STK26 and STK3 (IC50 ~1,000 nM each) [1]. This selectivity profile is regioisomer-dependent; other difluoro-nitrocinnamic acid isomers were not reported with comparable kinase inhibition data.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 120 nM against STK4 (MST1) |
| Comparator Or Baseline | STK26 IC50 ≈ 1,000 nM; STK3 IC50 ≈ 1,000 nM (isoform selectivity within same chemical series) |
| Quantified Difference | >8-fold selectivity for STK4 over STK26/STK3 |
| Conditions | Biochemical Z'-LYTE assay, Invitrogen; 2× STK4 (MST1)/Ser/Thr 07 mixture in 50 mM buffer |
Why This Matters
Demonstrates that the 2,3-difluoro-5-nitrophenyl fragment can confer target selectivity when incorporated into drug-like scaffolds, a property not established for regioisomeric fragments.
- [1] BindingDB BDBM451726: Affinity data for 6-(2-amino-5-(2,3-difluoro-5-nitrophenyl)pyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one. STK4 IC50=120 nM; STK26 IC50=1,000 nM; STK3 IC50=1,000 nM. Source: US Patent US10710978. View Source
